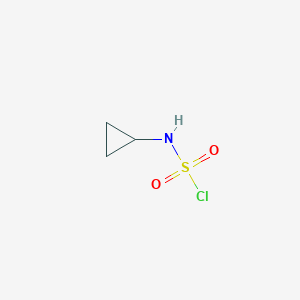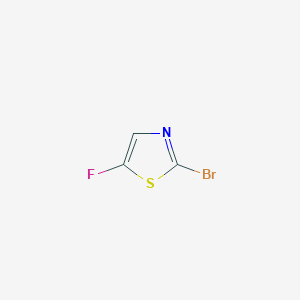
N-Boc-5-Hydroxyindole
Vue d'ensemble
Description
N-Boc-5-Hydroxyindole, also known as tert-butyl 5-hydroxy-1H-indole-1-carboxylate, is an organic compound with the molecular formula C13H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Applications De Recherche Scientifique
N-Boc-5-Hydroxyindole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development due to its diverse biological activities.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
Target of Action
The primary target of N-Boc-5-Hydroxyindole is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.
Mode of Action
This compound, also known as 5-Hydroxyindole (5-HI), interacts with its targets by activating the L-type calcium channels . This activation results in an acceleration of gut contractility .
Biochemical Pathways
This compound is metabolized from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) by a wide variety of gut bacteria via the tryptophanase (TnaA) enzyme . This metabolic pathway is a regulatory mechanism by which the gut microbiota alters intestinal physiology .
Pharmacokinetics
It is known that the production of 5-hi is inhibited upon ph reduction in in vitro studies . This suggests that the compound’s bioavailability may be influenced by the pH level of the environment.
Result of Action
The activation of L-type calcium channels by 5-HI leads to a significant acceleration of the total gut transit time (TGTT) when administered orally in rats . Moreover, 5-HI stimulation of a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .
Action Environment
The action of this compound is influenced by environmental factors such as the pH level of the gut. As mentioned earlier, the production of 5-HI is inhibited upon pH reduction . This suggests that the compound’s action, efficacy, and stability may be affected by changes in the gut environment.
Analyse Biochimique
Biochemical Properties
N-Boc-5-Hydroxyindole plays a significant role in various biochemical reactions. It interacts with enzymes such as tryptophanase, which converts dietary supplements like 5-hydroxytryptophan into 5-hydroxyindole . This interaction is crucial for the regulation of intestinal motility via the activation of L-type calcium channels . Additionally, this compound can be involved in oxidative reactions catalyzed by enzymes like P450 monooxygenase .
Cellular Effects
This compound influences several cellular processes. It has been shown to stimulate intestinal motility by acting on colonic smooth muscle cells . This compound also affects serotonin production in enterochromaffin cells, thereby impacting cell signaling pathways and gene expression . Furthermore, this compound can modulate cellular metabolism by altering the levels of metabolites like 5-hydroxyindoleacetic acid .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It activates L-type calcium channels on colonic smooth muscle cells, leading to increased gut contractility . Additionally, it can inhibit or activate enzymes involved in its metabolic pathways, such as tryptophanase . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of gut motility .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it significantly accelerates gut transit time without adverse effects . Higher doses may lead to toxic effects, including disruptions in normal cellular processes and potential toxicity . These threshold effects are crucial for determining safe and effective dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as tryptophanase, which converts it into 5-hydroxyindole . This conversion can affect metabolic flux and the levels of metabolites like 5-hydroxyindoleacetic acid . Additionally, this compound can participate in oxidative reactions catalyzed by P450 monooxygenase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical activity and effectiveness.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is essential for elucidating its role in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-5-Hydroxyindole typically involves the protection of the hydroxyl group and the indole nitrogen. One common method is the reaction of 5-hydroxyindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-5-Hydroxyindole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different indole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various indole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyindole: The parent compound without the Boc protection.
N-Boc-Indole: Similar structure but without the hydroxyl group.
5-Methoxyindole: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
N-Boc-5-Hydroxyindole is unique due to the presence of both the Boc-protected nitrogen and the hydroxyl group, which allows for specific chemical reactions and biological activities that are not possible with other similar compounds .
Propriétés
IUPAC Name |
tert-butyl 5-hydroxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-8,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFYKCHJFIWCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626733 | |
| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434958-85-7 | |
| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)



![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)



